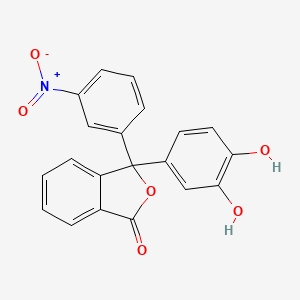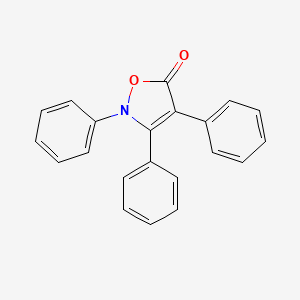![molecular formula C11H15NO B12879211 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one CAS No. 752205-95-1](/img/structure/B12879211.png)
1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone is a heterocyclic organic compound featuring a pyrrole ring fused to a cyclopentene ring with an ethanone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentenone derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, and may require heating to reflux temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives
Scientific Research Applications
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the cyclopentene and ethanone substituents.
Cyclopentenone: Contains the cyclopentene ring but lacks the pyrrole and ethanone groups.
Pyrrole-2-carboxaldehyde: Features the pyrrole ring with an aldehyde substituent instead of the ethanone group
Uniqueness: 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone is unique due to its fused ring structure and the presence of both a pyrrole and an ethanone group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
752205-95-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[2-(2,5-dihydropyrrol-1-yl)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3H,4-8H2,1H3 |
InChI Key |
CEBGCRSCPSGADO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCC1)N2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


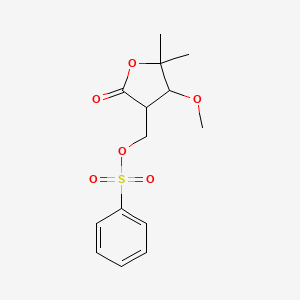
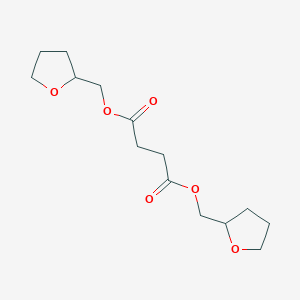

![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
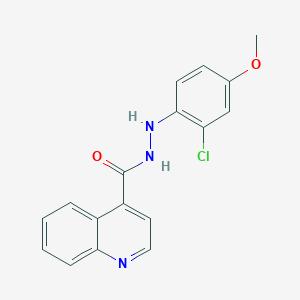
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
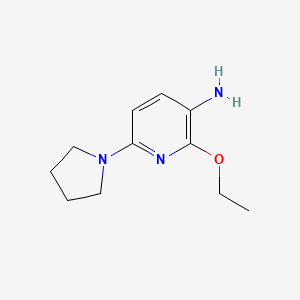
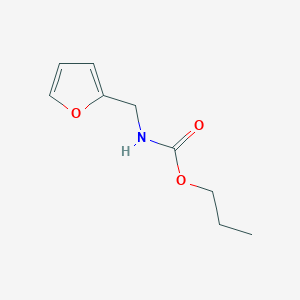
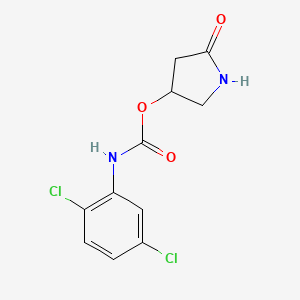
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
